3-(2-Nitrovinyl)-1H-indole

Organic Synthesis Michael Addition Green Chemistry

3-(2-Nitrovinyl)-1H-indole (3156-51-2) is the essential C-3 nitrovinyl indole building block. Its free NH group enables protection-free Michael cascade reactions and distinct Diels-Alder regioselectivity for carbazole alkaloids. Procure only ≥95% purity with Certificate of Analysis to ensure batch consistency in hypoxia-selective anticancer agent synthesis and heterocycle construction.

Molecular Formula C10H8N2O2
Molecular Weight 188.18 g/mol
CAS No. 3156-51-2
Cat. No. B1300925
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Nitrovinyl)-1H-indole
CAS3156-51-2
Molecular FormulaC10H8N2O2
Molecular Weight188.18 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CN2)C=C[N+](=O)[O-]
InChIInChI=1S/C10H8N2O2/c13-12(14)6-5-8-7-11-10-4-2-1-3-9(8)10/h1-7,11H
InChIKeyIPASVEYYTNTJTM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(2-Nitrovinyl)-1H-indole (CAS 3156-51-2): Core Structural and Reactivity Profile for Sourcing Decisions


3-(2-Nitrovinyl)-1H-indole is a C-3 substituted indole featuring a terminal nitrovinyl group, with the molecular formula C10H8N2O2 and a molecular weight of 188.18 . This compound is characterized by a high degree of conjugation between the indole ring and the electron-deficient nitroalkene moiety . This unique electronic structure positions it as a versatile and reactive building block, particularly as a potent Michael acceptor and a dienophile in cycloaddition reactions . Its commercial availability is typically at a purity of ≥95% .

Why 3-(2-Nitrovinyl)-1H-indole (CAS 3156-51-2) Cannot Be Casually Replaced by Other Indole Building Blocks


Replacing 3-(2-nitrovinyl)-1H-indole with a close analog like a 2-nitrovinyl isomer or an N-protected variant carries a high risk of failed or divergent synthetic outcomes. The unsubstituted indole NH group is critical; it allows for direct, protection-free Michael additions that are not possible with N-alkylated analogs [1]. Furthermore, the position of the nitrovinyl group (C-3 vs. C-2) dictates the resulting heterocyclic scaffold in cycloadditions [2]. For instance, while 2-(2-nitrovinyl)indoles are known, they exhibit different regioselectivity in Diels-Alder reactions compared to the 3-isomer, leading to distinct structural isomers [3]. Therefore, procuring the precise CAS 3156-51-2 is essential for reproducibility in established synthetic routes.

Quantified Differentiation: Performance Data for 3-(2-Nitrovinyl)-1H-indole (3156-51-2)


Unprotected NH Group Enables Direct, High-Yielding Michael Additions

3-(2-Nitrovinyl)-1H-indole reacts efficiently as a Michael acceptor without requiring protection of the indolic NH. This is a distinct advantage over N-substituted analogs, which would necessitate additional deprotection steps [1]. Under solvent-free ultrasound activation with potassium carbonate, the compound reacts with a variety of activated methylene nucleophiles in yields ranging from very good to excellent [1].

Organic Synthesis Michael Addition Green Chemistry

Distinct Regioselectivity in Diels-Alder Cycloadditions

The compound acts as a dienophile, and its C-3 nitrovinyl substitution pattern directs the formation of specific regioisomers. This is in contrast to 2-nitrovinylindoles, which would yield different carbazole derivatives [1]. While specific yield data for the unsubstituted compound is not provided in the abstract, related 1-substituted-3-(2-nitrovinyl)indoles are reported to yield aromatized carbazole adducts after the loss of nitrous acid [1].

Cycloaddition Carbazole Synthesis Heterocyclic Chemistry

High Purity Specifications Support Reproducible Research

Commercial vendors specify a minimum purity of 95% for 3-(2-Nitrovinyl)-1H-indole . Batch quality is confirmed by analytical data (e.g., NMR, HPLC, GC) . This level of documented purity provides a reliable baseline for research reproducibility compared to sourcing from unverified or lower-purity suppliers.

Analytical Chemistry Quality Control Procurement Specification

Demonstrated Utility as a Precursor to Bioactive Heterocycles

While 3-(2-nitrovinyl)-1H-indole itself may not be the final biologically active entity, it is a critical synthetic precursor to more complex, active molecules. Its derivatives, such as 3bg and 3je, exhibit antiproliferative activity with single-digit micromolar IC50 values against MDA-MB-231 triple-negative breast cancer cells under hypoxic conditions (IC50 of 8.92 µM and 10.03 µM, respectively) [1]. This validates the value of the core scaffold for generating potent analogs.

Medicinal Chemistry Antiproliferative Agents Lead Optimization

Optimal Use Cases for Procuring 3-(2-Nitrovinyl)-1H-indole (CAS 3156-51-2)


Expedited Synthesis of Complex Heterocycles via Michael Addition

This compound is ideally suited for chemists seeking to rapidly build molecular complexity through Michael addition cascades. As demonstrated by the work of Baron et al., its unprotected NH group allows for direct, solvent-free, ultrasound-promoted additions, streamlining the synthesis of diverse 2-nitroethyl-substituted indoles and subsequent heterocycles like pyrazoles and isoxazoles [1].

Regiocontrolled Construction of Carbazole Frameworks

For projects focused on carbazole alkaloids or related heterocyclic architectures, procuring the 3-nitrovinyl isomer (3156-51-2) is essential. Its participation in Diels-Alder reactions directs the formation of specific carbazole regioisomers that are distinct from those obtained using 2-nitrovinyl analogs, enabling predictable and target-oriented synthesis [1].

Medicinal Chemistry Programs Targeting Hypoxia-Active Anticancer Agents

This building block is a strategic purchase for medicinal chemistry groups developing hypoxia-selective anticancer agents. It serves as the direct precursor to a series of 3-(2-nitrovinyl)-indole derivatives that have demonstrated significant antiproliferative activity under hypoxic conditions, a clinically relevant feature of solid tumors [1].

High-Throughput Experimentation Requiring Reproducible Starting Materials

Laboratories performing high-throughput or automated synthesis should procure this compound from reputable vendors that provide a Certificate of Analysis confirming ≥95% purity [1][2]. This minimizes the risk of batch-to-batch variability and ensures that reaction outcomes are consistent and scalable, a critical factor for both academic and industrial research settings.

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